2-[(Oxolan-2-yl)methoxy]pyrimidine
Description
2-[(Oxolan-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a tetrahydrofuran (oxolane) ring linked via a methoxy group at the 2-position of the pyrimidine scaffold. This compound is of interest in medicinal chemistry due to the pyrimidine core’s prevalence in bioactive molecules, such as kinase inhibitors and antiviral agents. The oxolane moiety enhances lipophilicity and may influence pharmacokinetic properties, including membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12-6-1)7-13-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYKZXARRCZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with oxolane-containing reagents. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with an oxolane derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[(Oxolan-2-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are often explored for their therapeutic potential, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Substituent Effects on Pyrimidine Derivatives
Key studies on pyrido[2,3-d]pyrimidine derivatives (Table 1) highlight the critical role of substituents on biological activity. For example:
- Methoxy Group (R4): Removal of the methoxy group at the C-5 position (compound 4b ) resulted in near-complete loss of anti-proliferative activity against SW620 cells, underscoring its necessity for maintaining potency .
- Benzyl vs. Carbonyl-Containing Substituents: Compound 4a (benzyl substituent, IC₅₀ = 6.9 µM) exhibited significantly higher activity than 4c (1-phenylethanone-2-yl substituent, IC₅₀ > 40 µM), suggesting that electron-withdrawing carbonyl groups reduce efficacy .
Oxygen-Containing Heterocycles
The oxolane ring in 2-[(Oxolan-2-yl)methoxy]pyrimidine can be compared to other oxygen heterocycles in terms of physicochemical properties and bioactivity:
Table 2: Physicochemical Properties of Related Compounds
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 196.2 | 1.2 | ~15 (DMSO) | Pyrimidine, methoxy, oxolane |
| Pyrrolidin-2-one | 85.1 | -0.5 | >100 (Water) | Lactam |
| Levocetirizine Dihydrochloride | 388.9 | 2.8 | 27 (Water) | Piperazine, chlorine |
Methoxyethoxy-Modified Analogs
Compounds with methoxyethoxy side chains, such as (S)-2-Aminobutanamide Hydrochloride (CAS 7682-20-4), demonstrate how ether linkages affect conformational flexibility and binding affinity.
Research Findings and Implications
- SAR Insights: The methoxy group at the pyrimidine’s 2-position is critical for activity, as seen in pyrido[2,3-d]pyrimidine derivatives. Electron-donating groups (e.g., methoxy) enhance binding, while electron-withdrawing groups (e.g., carbonyl) diminish potency .
- Computational Modeling: Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could predict electronic properties of this compound, aiding in rational drug design .
Biological Activity
2-[(Oxolan-2-yl)methoxy]pyrimidine is a heterocyclic compound that combines pyrimidine and oxolane (tetrahydrofuran) moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and antiviral properties. The following sections detail its biological activity, synthesis, structural features, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen. The presence of both pyrimidine and oxolane rings contributes to its unique electronic properties and reactivity.
Key Structural Features:
- Pyrimidine Ring: A six-membered aromatic ring containing two nitrogen atoms.
- Oxolane Moiety: Enhances structural diversity and potential interactions in biological systems.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting pyrimidine derivatives with oxolane-containing reagents under basic conditions. Key steps may include the following:
- Nucleophilic Attack: The oxolane derivative attacks the pyrimidine ring.
- Reaction Optimization: Adjusting reaction conditions to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens.
Antiviral Properties
Pyrimidines are often explored for their antiviral effects. The compound's ability to interact with viral enzymes or receptors could position it as a candidate for antiviral drug development.
Research Findings and Case Studies
Several studies have explored the biological activity of related pyrimidine compounds, providing insights into the potential effects of this compound:
While specific mechanisms for this compound remain to be fully elucidated, its action may involve:
- Enzyme Inhibition: Interference with key enzymes required for microbial or viral replication.
- Receptor Interaction: Modulating receptor activity associated with immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
